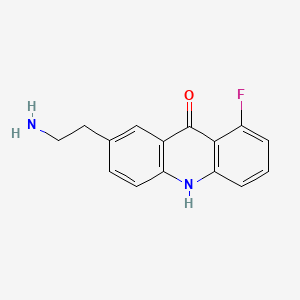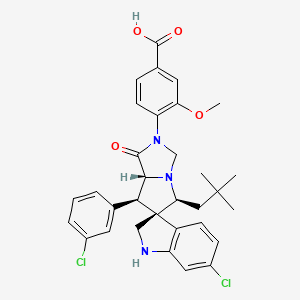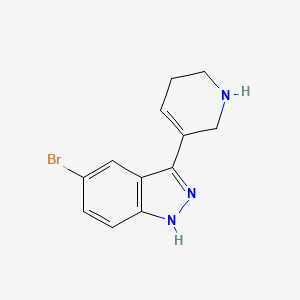![molecular formula C68H70Br4N4O4S4 B12381730 2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines fluorenyl, thienyl, and dioxinyl moieties, making it an interesting subject for research in materials science and organic chemistry.
Méthodes De Préparation
The synthesis of 2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene involves multiple steps, starting with the preparation of key intermediates such as 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene . The synthetic route typically includes bromination, coupling reactions, and cyclization steps under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atoms in the fluorenyl moiety can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It can be used in studies related to molecular interactions and biological pathways.
Industrial Applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorenyl and thienyl moieties can participate in π-π interactions, while the dioxinyl and tetrazatricyclo moieties can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene: A precursor in the synthesis of the target compound.
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: Another related compound with similar structural features.
The uniqueness of 2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene lies in its combination of multiple functional groups, which imparts distinct electronic and structural properties.
Propriétés
Formule moléculaire |
C68H70Br4N4O4S4 |
|---|---|
Poids moléculaire |
1455.2 g/mol |
Nom IUPAC |
2,8-bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C68H70Br4N4O4S4/c69-33-17-5-1-13-29-67(30-14-2-6-18-34-70)49-23-11-9-21-45(49)47-27-25-43(41-51(47)67)63-59-61(79-39-37-77-59)65(81-63)53-55-57(75-83-73-55)54(58-56(53)74-84-76-58)66-62-60(78-38-40-80-62)64(82-66)44-26-28-48-46-22-10-12-24-50(46)68(52(48)42-44,31-15-3-7-19-35-71)32-16-4-8-20-36-72/h9-12,21-28,41-42H,1-8,13-20,29-40H2 |
Clé InChI |
XMPUHNVRGCGMRL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC(=C2O1)C3=CC4=C(C=C3)C5=CC=CC=C5C4(CCCCCCBr)CCCCCCBr)C6=C7C(=C(C8=NSN=C68)C9=C1C(=C(S9)C2=CC3=C(C=C2)C2=CC=CC=C2C3(CCCCCCBr)CCCCCCBr)OCCO1)N=S=N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


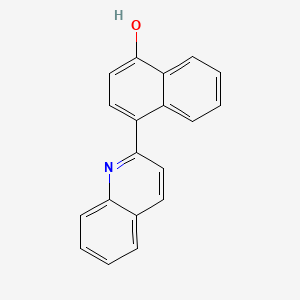

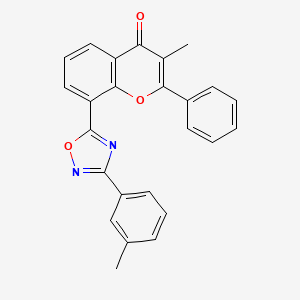





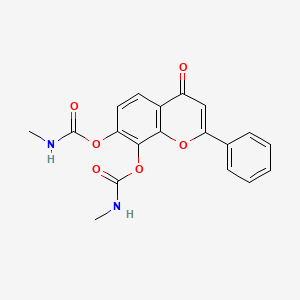
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
